1H-Indole-3-acetonitrile, 5-amino-
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Overview
Description
1H-Indole-3-acetonitrile is a compound with the molecular formula C10H8N2 and a molecular weight of 156.1839 . It is also known by other names such as Indole-3-acetonitrile, Indoleacetonitrile, Indolylacetonitrile, and 3-Indolylacetonitrile . It is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (Brassica olearea L.) shoots .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-acetonitrile consists of a 1H-Indole ring attached to an acetonitrile group . The 3D structure of the molecule can be viewed using specific software . Further analysis of the molecule’s electronic structure and conformational properties can provide insights into its stability and reactivity .Scientific Research Applications
- Application : It efficiently protects cells from necroptosis (a form of programmed cell death) and attenuates necrotic cell death in vascular endothelial cells induced by tumor cells both in vitro and in vivo .
- Application : These fluorophores exhibit interesting optical, electrochemical, thermal, and morphological properties, making them suitable for applications in optoelectronic devices and imaging .
- Application : Derivatives of indole, including 2-(5-amino-1H-indol-3-yl)acetonitrile, have been investigated for their potential as plant growth regulators, mimicking the effects of IAA .
RIPK1 Inhibition and Necroptosis Protection
Fluorescent Materials
Plant Hormone Analog
Catalysis and Multicomponent Reactions
Mechanism of Action
Target of Action
Indole derivatives, which include 2-(5-amino-1h-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that 2-(5-amino-1H-indol-3-yl)acetonitrile may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-(5-amino-1H-indol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGAHRCLHMYZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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